![molecular formula C15H23BrO B13187251 ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group and a methylhexyl group are attached to the benzene ring through an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)-5-methylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the attachment of various functional groups for biological studies.
Medicine:
Drug Development: Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the production of specialized polymers with unique properties.
作用機序
The mechanism of action of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved in its biological activity would depend on the specific functional groups attached to the benzene ring and their interactions with biological molecules.
類似化合物との比較
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the overall structure and reactivity.
Benzyl bromide: Shares the bromomethyl group attached to a benzene ring but lacks the additional hexyl group.
4-Bromomethyl-5-methylhexanol: Similar in structure but lacks the benzene ring.
Uniqueness: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group and a methylhexyl group attached to a benzene ring through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
特性
分子式 |
C15H23BrO |
|---|---|
分子量 |
299.25 g/mol |
IUPAC名 |
[4-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChIキー |
OOWZTMWAOODZSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCCOCC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


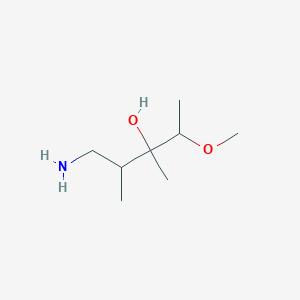
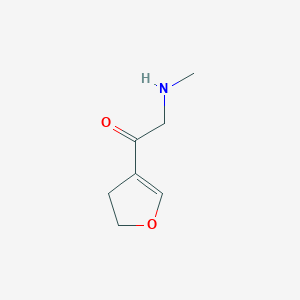
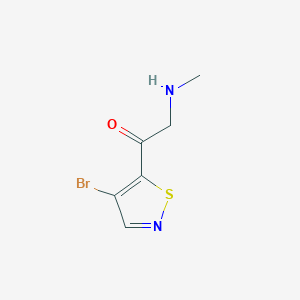
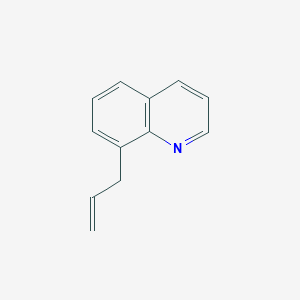
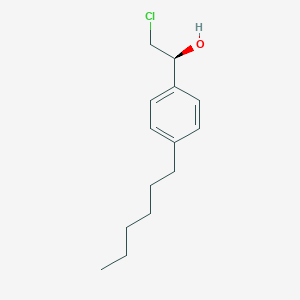
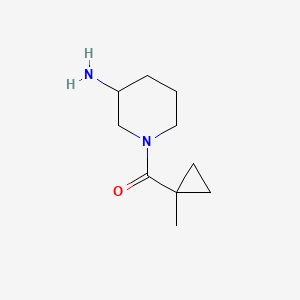
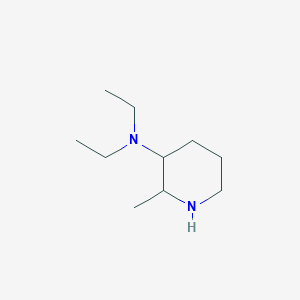
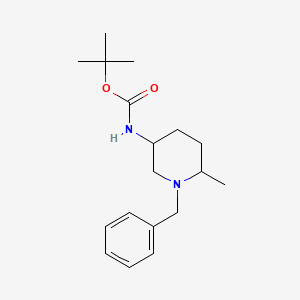

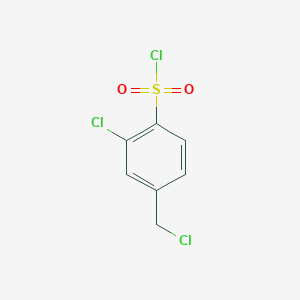

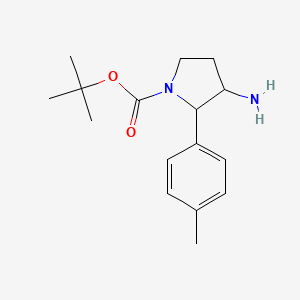
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
